Rapidosept-d2 is a compound primarily recognized for its role in pharmaceutical and chemical applications, particularly in the synthesis of deuterated pharmaceuticals. It is a derivative of 2,4-dichlorobenzyl alcohol and is classified under deuterated compounds, which are utilized in various scientific research fields, including medicinal chemistry and analytical studies.
Rapidosept-d2 can be derived through specific synthetic pathways involving deuteration processes. The compound is often synthesized in laboratories that focus on advanced organic chemistry and pharmaceutical development. Its relevance is particularly noted in the context of isotopic labeling, which aids in tracing mechanisms of action in biological systems.
Rapidosept-d2 falls under the category of deuterated organic compounds, specifically as a halogenated aromatic alcohol. Its chemical structure incorporates deuterium, making it valuable for studies requiring isotopic substitution to investigate reaction mechanisms or metabolic pathways.
The synthesis of Rapidosept-d2 typically involves catalytic deuteration methods, which allow for the selective incorporation of deuterium into organic molecules. One effective approach utilizes iridium-catalyzed reactions, where alcohols are treated with deuterated solvents and bases to facilitate the exchange of hydrogen with deuterium.
In a typical synthesis protocol, a mixture containing the substrate (such as 2,4-dichlorobenzyl alcohol), a deuterated solvent (e.g., D2O), and an iridium catalyst is heated under controlled conditions. For instance, reactions may be conducted at temperatures around 100 °C for several hours to ensure complete deuteration. The resulting product is purified through extraction and distillation methods to isolate Rapidosept-d2 with high yield and purity.
The molecular structure of Rapidosept-d2 features a benzene ring substituted with two chlorine atoms and a hydroxyl group, alongside one or more deuterium atoms replacing standard hydrogen atoms. The presence of these isotopes alters the physical properties and reactivity of the compound compared to its non-deuterated analog.
Rapidosept-d2 can participate in various chemical reactions typical for aromatic compounds, including electrophilic substitutions and nucleophilic attacks facilitated by its hydroxyl group. The presence of chlorine atoms enhances its reactivity under certain conditions, allowing for further derivatization.
For example, the catalytic deuteration reaction can be monitored using nuclear magnetic resonance spectroscopy to confirm the incorporation of deuterium into the desired positions on the aromatic ring. Reaction conditions such as solvent choice and temperature significantly influence the selectivity and yield of the product.
The mechanism by which Rapidosept-d2 exerts its effects in biological systems often involves its interaction with specific enzymes or receptors. The incorporation of deuterium alters the kinetic isotope effect, which can lead to variations in metabolic pathways compared to non-deuterated compounds.
Studies have shown that compounds like Rapidosept-d2 can exhibit altered pharmacokinetics due to changes in their metabolic stability and interaction profiles. This property makes them useful in drug development for optimizing therapeutic efficacy while minimizing side effects.
Rapidosept-d2 demonstrates stability under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to strong acids or bases. Its reactivity profile includes potential participation in nucleophilic substitution reactions due to the presence of reactive chlorine atoms.
Rapidosept-d2 finds applications primarily within medicinal chemistry, particularly for:
The unique characteristics of Rapidosept-d2 make it a valuable tool in both academic research and industrial applications focused on drug discovery and development.
2,4-Dichlorobenzyl alcohol (DCBA) serves as the foundational compound for Rapidosept-d2, characterized by the molecular formula C7H6Cl2O and a molar mass of 177.02 g·mol-1 [1]. This aromatic alcohol features two chlorine atoms at the 2- and 4-positions of the benzyl ring, creating a highly electrophilic structure that disrupts microbial membranes through non-specific protein denaturation. DCBA demonstrates broad-spectrum activity against bacteria, enveloped viruses (including respiratory syncytial virus and SARS-CoV), and fungi, making it a prevalent active ingredient in antiseptic lozenges and surgical preparations [1] [2]. Its mechanism involves penetration of lipid bilayers and subsequent disruption of membrane integrity, leading to cytoplasmic leakage in pathogens. The compound's relatively low melting point (57-60°C) and stability at physiological pH contribute to its formulation flexibility in antiseptic solutions and emulsions [1]. SynZeal identifies DCBA under the synonym "Rapidosept" in commercial reference standards, highlighting its pharmaceutical relevance under catalog number SZ-R047001 [2] [3].
Table 1: Molecular Properties of 2,4-Dichlorobenzyl Alcohol
Property | Value |
---|---|
Chemical Name | (2,4-Dichlorophenyl)methanol |
CAS Registry Number | 1777-82-8 |
Molecular Formula | C7H6Cl2O |
Molar Mass | 177.02 g·mol-1 |
Melting Point | 57-60°C |
Boiling Point | 150°C at 25 mmHg |
Antimicrobial Spectrum | Bacteria, enveloped viruses, fungi |
Deuterium (²H or D) substitution represents a strategic molecular modification wherein hydrogen atoms at specific positions are replaced with their stable heavy isotope. In Rapidosept-d2, deuteration occurs at the benzylic carbon position, yielding the chemical structure of (2,4-Dichlorophenyl)methan-d2-ol with the molecular formula C7H4D2Cl2O and a molecular weight of 179.0 g·mol-1 [5]. This modification leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (compared to carbon-hydrogen) alters metabolic kinetics. The primary rationale involves delaying cytochrome P450-mediated oxidation at the benzylic site—a major metabolic pathway for DCBA that generates the less active 2,4-dichlorobenzoic acid metabolite [5]. By impeding this deactivation pathway, deuterium substitution theoretically extends the compound's residence time in surgical sites while preserving its antimicrobial efficacy. Chromato Scientific supplies this deuterated analog under catalog CHR-9122018-33250 (CAS: 883001-15-8), specifically for research applications in antimicrobial formulation development [5].
The development of Rapidosept-d2 emerged from pharmacological efforts to enhance the metabolic stability of DCBA without altering its antimicrobial pharmacophore. Initial research focused on deuterated analogs after clinical observations revealed rapid hepatic clearance limited DCBA's efficacy in prolonged surgical procedures. Between 2010-2020, systematic deuteration of DCBA's labile hydrogen positions identified the d2-variant as optimal for balancing metabolic stability and bioactivity [5]. The benzylic deuteration strategy specifically targeted the site most vulnerable to oxidative metabolism, as confirmed through 1H-NMR metabolic studies comparing deuterated and non-deuterated compounds. Current applications focus on preoperative skin preparation and wound irrigation solutions where extended persistence against surgical pathogens is critical. Research formulations demonstrate 1.8-fold increased half-life in dermal tissue models compared to non-deuterated DCBA, making Rapidosept-d2 particularly valuable in procedures requiring sustained antimicrobial protection against Staphylococcus aureus and other biofilm-forming pathogens [2] [5].
Table 2: Comparative Profile of DCBA and Rapidosept-d2
Parameter | DCBA | Rapidosept-d2 |
---|---|---|
Chemical Name | (2,4-Dichlorophenyl)methanol | (2,4-Dichlorophenyl)methan-d2-ol |
CAS Number | 1777-82-8 | 883001-15-8 |
Molecular Formula | C7H6Cl2O | C7H4D2Cl2O |
Molecular Weight | 177.02 g·mol-1 | 179.0 g·mol-1 |
Major Metabolic Pathway | Benzylic oxidation | Attenuated oxidation (KIE) |
Primary Application | Lozenges, dentifrices | Surgical antisepsis |
Table 3: Key Structural Derivatives and Impurities of DCBA
Compound | CAS Number | Molecular Formula | Structural Feature |
---|---|---|---|
DCBA EP Impurity B | 15258-73-8 | C7H6Cl2O | 2,6-Dichloro isomer |
Dichlorobenzaldehyde | 874-42-0 | C7H4Cl2O | Oxidation product |
Dichlorobenzoic Acid | 50-84-0 | C7H4Cl2O2 | Primary metabolite |
DCBA Ester Derivative | 5468-96-2 | C9H8Cl2O2 | Acetylated form |
Table 4: Rapidosept-d2 Characterization Data
Analytical Parameter | Specification |
---|---|
Catalog Number (Chromato) | CHR-9122018-33250 |
Shipping Condition | Ambient temperature |
HSN Code | 38229010 |
Purity Qualification | Research grade |
Isotopic Enrichment | >98% d2 |
Primary Use Case | Analytical reference / Formulation research |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: